Sodium 5-oxaspiro[2.3]hexane-1-carboxylate
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Overview
Description
Sodium 5-oxaspiro[23]hexane-1-carboxylate is a chemical compound characterized by a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-oxaspiro[2.3]hexane-1-carboxylate typically involves the reaction of 3-methylenecyclobutane-1-carbonitrile with appropriate reagents to form the spirocyclic structure. One common method involves the use of lithium diisopropylamide in an aprotic medium to induce isomerization . Another approach includes bromohydroxylation followed by dehydrobromination or direct epoxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-oxaspiro[2.3]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide for isomerization, N-bromosuccinimide for bromohydroxylation, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives and other spirocyclic compounds .
Scientific Research Applications
Sodium 5-oxaspiro[2.3]hexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 5-oxaspiro[2.3]hexane-1-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Similar in structure but with a methyl group instead of sodium.
1-oxaspiro[2.3]hexane-5-carbonitrile: Contains a nitrile group instead of a carboxylate group.
Uniqueness
Sodium 5-oxaspiro[2.3]hexane-1-carboxylate is unique due to its sodium salt form, which can influence its solubility, reactivity, and biological interactions compared to its methyl or nitrile counterparts .
Properties
Molecular Formula |
C6H7NaO3 |
---|---|
Molecular Weight |
150.11 g/mol |
IUPAC Name |
sodium;5-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C6H8O3.Na/c7-5(8)4-1-6(4)2-9-3-6;/h4H,1-3H2,(H,7,8);/q;+1/p-1 |
InChI Key |
DSCZTAZTSHTKLW-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C12COC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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